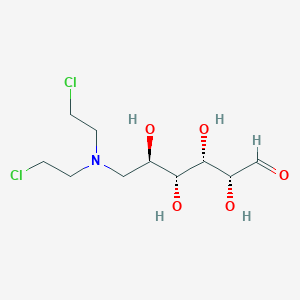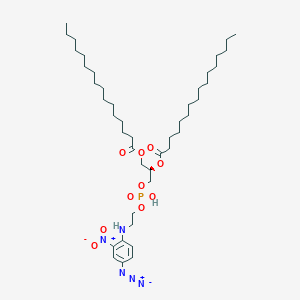
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate), commonly known as DPPA, is a phospholipid that has been widely used in scientific research. It is a synthetic compound that is similar in structure to natural phospholipids found in the cell membrane. DPPA has been used in various applications, including as a substrate for enzymes, a model for studying lipid bilayers, and a tool for investigating protein-lipid interactions.
Mecanismo De Acción
DPPA acts as a substrate for various enzymes, including phospholipases and lipases, which cleave the acyl chains of the molecule. The cleavage of the acyl chains generates products that can be analyzed using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. DPPA also interacts with proteins and other molecules, which can be studied using various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR).
Efectos Bioquímicos Y Fisiológicos
DPPA has been shown to have various biochemical and physiological effects, including the activation of various enzymes and the modulation of membrane protein function. DPPA has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for cellular processes, such as membrane fusion and vesicle trafficking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPA has several advantages for lab experiments, including its availability, purity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of DPPA is that it is a synthetic compound and may not fully mimic the properties of natural phospholipids found in the cell membrane. Additionally, DPPA may have different effects on different cell types and may not accurately reflect the behavior of natural phospholipids in vivo.
Direcciones Futuras
There are several future directions for research involving DPPA. One area of interest is the development of new synthetic analogs of DPPA with improved properties, such as increased stability or enhanced activity. Another area of interest is the use of DPPA as a tool for studying the structure and function of membrane proteins, particularly those involved in disease processes. Additionally, DPPA may have potential applications in drug discovery and development, particularly in the development of new drugs that target membrane proteins.
Métodos De Síntesis
DPPA is synthesized through a multistep reaction involving the condensation of palmitic acid and glycerol, followed by phosphorylation and azido-nitration. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DPPA has been widely used in scientific research, particularly in the fields of biochemistry, biophysics, and cell biology. It has been used as a substrate for various enzymes, including phospholipases and lipases, to study their catalytic mechanisms and substrate specificity. DPPA has also been used as a model system for studying lipid bilayers and their interactions with proteins and other molecules. Additionally, DPPA has been used as a tool for investigating protein-lipid interactions and membrane protein structure and function.
Propiedades
Número CAS |
110457-62-0 |
|---|---|
Nombre del producto |
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) |
Fórmula molecular |
C43H76N5O10P |
Peso molecular |
854.1 g/mol |
Nombre IUPAC |
[(2R)-3-[2-(4-azido-2-nitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1 |
Clave InChI |
ISYBPZURAJHLOF-LDLOPFEMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Otros números CAS |
110457-62-0 |
Sinónimos |
1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) arylazido PE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



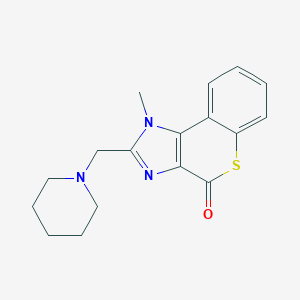
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
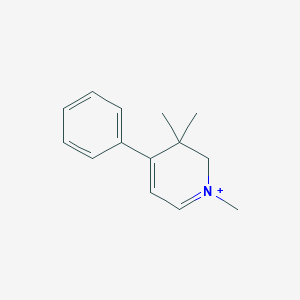
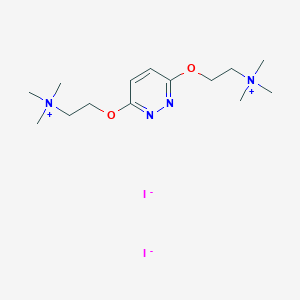
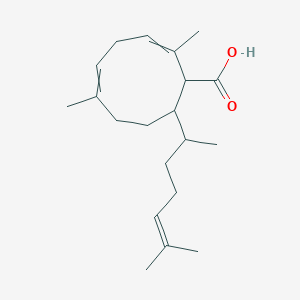

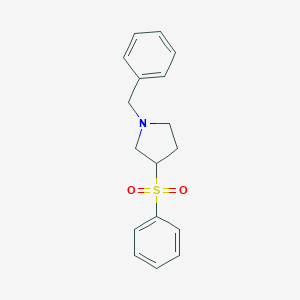
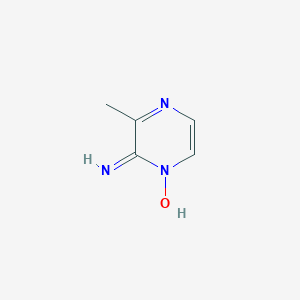
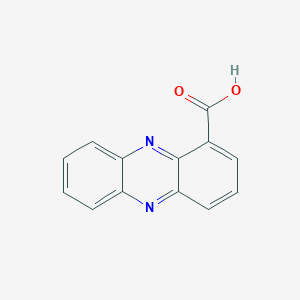
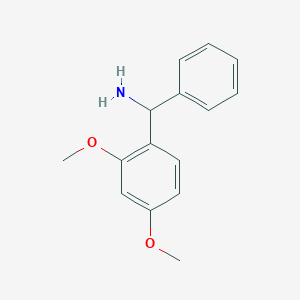
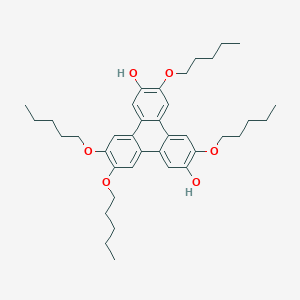
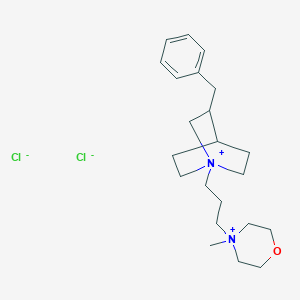
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
